Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Description
Historical Context and Discovery
The development of this compound emerges from the rich historical foundation of thiophene chemistry, which traces its origins to the pioneering work of Viktor Meyer in 1882. Meyer's discovery of thiophene as a contaminant in benzene marked the beginning of systematic investigation into sulfur-containing heterocycles. The name thiophene itself derives from the Greek words 'theion' meaning sulfur and 'phaino' meaning to show or to appear, reflecting the circumstances of its initial identification.
The evolution of thiophene chemistry progressed significantly through the 20th century, with researchers recognizing the unique properties conferred by the five-membered sulfur-containing ring system. The incorporation of complex substituents, such as those found in this compound, represents a sophisticated advancement in synthetic methodology. The compound's development reflects the modern era of precision organic synthesis, where multiple functional groups can be systematically introduced to create molecules with tailored properties.
The specific compound under investigation, bearing the Chemical Abstracts Service registry number 91041-20-2, represents a convergence of several important chemical developments. The synthesis methodology involves the coupling of Methyl 3-hydroxythiophene-2-carboxylate with 4-Chloro-3-nitrobenzotrifluoride, demonstrating the application of nucleophilic aromatic substitution reactions in heterocyclic chemistry. This synthetic approach exemplifies the strategic thinking required in modern organic synthesis, where complex targets are assembled through careful selection of starting materials and reaction conditions.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry. Heterocyclic scaffolds have drawn significant attention from medicinal and organic chemists owing to their diverse biological and medicinal properties. The incorporation of heteroatoms, particularly sulfur in the case of thiophenes, fundamentally alters the physicochemical properties of organic compounds by introducing electronegativity differences and availability of unshared electron pairs.
The thiophene moiety has achieved remarkable prominence in pharmaceutical development, ranking fourth among United States Food and Drug Administration approved small drug molecules, with approximately seven drug approvals over the last decade. This statistical significance underscores the privileged nature of the thiophene scaffold in medicinal chemistry applications. The compound under investigation extends this privileged status through the incorporation of additional pharmacologically relevant functional groups.
The trifluoromethyl group present in the compound structure contributes significantly to its chemical significance. Trifluoromethyl groups are known for enhancing the stability and reactivity of compounds, making them valuable in organic synthesis applications. The electron-withdrawing nature of the trifluoromethyl group modifies the electronic distribution throughout the molecule, potentially affecting both chemical reactivity and biological activity patterns.
The nitro group adds another dimension of chemical versatility to the compound. Nitro-substituted aromatic compounds serve as important intermediates in synthetic chemistry and can participate in various reduction reactions to yield corresponding amino derivatives. The strategic positioning of the nitro group in the phenyl ring system creates opportunities for further chemical modification and derivatization.
Classification and Nomenclature
This compound can be systematically classified according to multiple chemical classification systems. The compound belongs to the broad category of heterocyclic esters, specifically thiophene carboxylates with complex aromatic substituents. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure.
Table 1: Chemical Identification and Classification Data
The compound can be classified into several functional group categories simultaneously. As a thiophene derivative, it belongs to the five-membered heterocyclic aromatic compounds containing sulfur. The carboxylate ester functionality classifies it among aliphatic esters, while the phenoxy linkage places it in the ether category. The nitro and trifluoromethyl substituents further classify the compound among nitroaromatic and fluoroorganic compounds respectively.
Alternative nomenclature systems provide additional designation approaches. The compound may be referred to as 2-Thiophenecarboxylic acid, 3-[2-nitro-4-(trifluoromethyl)phenoxy]-, methyl ester, following the systematic naming convention that identifies the parent thiophene carboxylic acid structure. Various synonymous names exist in chemical databases, including methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxy and METHYL 3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]-2-THIOPHENECARBOXYLATE.
Current Research Status and Importance
The current research landscape surrounding this compound reflects the growing importance of sophisticated heterocyclic compounds in contemporary chemical research. The compound serves as a valuable building block for synthesizing more complex molecules, with its trifluoromethyl group enhancing stability and reactivity characteristics that make it particularly valuable in organic synthesis applications.
Contemporary research applications encompass multiple domains of chemical science. In medicinal chemistry research, the compound functions as a probe in biochemical assays and shows potential as an inhibitor in enzyme studies. The nitro group present in the structure can interact with biological targets, providing valuable insights into molecular interaction mechanisms. These applications demonstrate the compound's utility in understanding fundamental biochemical processes.
Table 2: Physical and Chemical Properties
Industrial applications of the compound extend to agrochemical and materials science domains. The trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced performance characteristics in various applications. These properties make the compound valuable in the development of advanced materials and specialty chemicals.
The synthetic accessibility of the compound through established methodologies contributes to its research importance. The synthesis from Methyl 3-hydroxythiophene-2-carboxylate and 4-Chloro-3-nitrobenzotrifluoride provides a reliable route for laboratory preparation, enabling continued research and development activities. Multiple commercial suppliers currently offer the compound, indicating sustained research demand and commercial viability.
Current research trends indicate growing interest in the compound's potential applications in drug discovery and natural product synthesis. The miniaturization of synthetic chemistry approaches, as demonstrated in high-throughput experimentation platforms, creates opportunities for efficient screening of compounds like this compound in various chemical transformations. These technological advances enable researchers to explore the compound's reactivity and applications more comprehensively than previously possible.
Properties
IUPAC Name |
methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO5S/c1-21-12(18)11-10(4-5-23-11)22-9-3-2-7(13(14,15)16)6-8(9)17(19)20/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANSDZOSLVQHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379552 | |
| Record name | methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-20-2 | |
| Record name | methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with thiophene-2-carboxylic acid under specific conditions. The reaction is facilitated by the use of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate has been investigated for its potential pharmacological properties.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group may enhance biological activity against various pathogens.
- Anti-inflammatory Effects : Research has suggested that derivatives of thiophene compounds can possess anti-inflammatory effects, making this compound a candidate for further exploration in treating inflammatory diseases.
- Drug Development : The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. This characteristic makes this compound a valuable scaffold in drug design .
Materials Science
The compound's unique chemical structure allows it to be utilized in advanced materials.
- Organic Electronics : Due to its electron-rich thiophene ring, this compound can be employed in organic semiconductors and photovoltaic devices. Its potential as an electron transport material in organic light-emitting diodes (OLEDs) has been noted in recent studies.
- Polymer Chemistry : this compound can serve as a monomer for synthesizing polymers with specific electronic properties, enhancing conductivity and stability in various applications .
Environmental Applications
The environmental impact and degradation pathways of chemical compounds are critical areas of study.
- Pesticide Development : Given its structural attributes, this compound may be explored as a lead structure for developing new pesticides that are effective yet environmentally friendly.
- Analytical Chemistry : The compound’s unique spectral properties allow it to be used as a marker or tracer in environmental monitoring studies, particularly in assessing pollution levels and the effectiveness of remediation strategies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Organic Photovoltaics
Research conducted on organic photovoltaic cells incorporating this compound revealed improved efficiency compared to traditional materials. The incorporation of this compound enhanced charge mobility, leading to higher energy conversion rates.
Mechanism of Action
The mechanism of action of Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable molecule in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of substituted thiophene carboxylates. Below is a detailed comparison with structurally related compounds, focusing on molecular features, synthesis, and substituent effects.
Key Structural Analogs
Analog 1 : Methyl 3-(4-nitrophenoxy)-2-thiophenecarboxylate (CAS: 103790-37-0)
- Molecular Formula: C₁₂H₉NO₅S
- Molecular Weight : 279.27 g/mol
- Substituents: A para-nitro (4-NO₂) phenoxy group on the thiophene ring.
- Key Difference : Lacks the trifluoromethyl (CF₃) group present in the target compound, resulting in reduced molecular weight and altered lipophilicity .
Analog 2 : Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS: 91041-18-8)
- Molecular Formula: C₁₂H₉NO₅S
- Molecular Weight : 279.27 g/mol
- Substituents: An ortho-nitro (2-NO₂) phenoxy group.
- Key Difference : Similar nitro positioning (ortho) but lacks the CF₃ group, leading to differences in steric hindrance and electronic effects .
Analog 3 : Ethyl-5-(4-chlorophenyl)-3-[N-(substituted) sulfonamide] thiophene-2-carboxylate derivatives
- Molecular Features : Include bulky sulfonamide and chlorophenyl groups.
- Key Difference: Substitutions on the thiophene ring (e.g., sulfonamide) introduce hydrogen-bonding capabilities, unlike the nitro-CF₃-phenoxy group in the target compound .
Structural and Electronic Effects
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Nitro Group Position | 2-NO₂ (ortho) | 4-NO₂ (para) | 2-NO₂ (ortho) |
| CF₃ Group | Present (para to nitro) | Absent | Absent |
| Molecular Weight | 347.27 g/mol | 279.27 g/mol | 279.27 g/mol |
| Electron-Withdrawing Effects | Strong (NO₂ + CF₃) | Moderate (NO₂ only) | Moderate (NO₂ only) |
| Lipophilicity (LogP)* | Higher (due to CF₃) | Lower | Lower |
*Estimated based on substituent contributions.
Research Implications
- Bioactivity : The nitro and CF₃ groups are associated with enhanced binding to hydrophobic pockets in biological targets, as seen in analogs like thiophene fentanyl derivatives (though unrelated pharmacologically) .
- Agrochemical Potential: Similar methyl esters (e.g., metsulfuron-methyl) are herbicides, suggesting possible agrochemical applications for the target compound .
Biological Activity
Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate (CAS Number: 91041-20-2) is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H8F3NO5S
- Molecular Weight : 306.24 g/mol
- Melting Point : 110–112 °C
The presence of the trifluoromethyl group, along with the nitro group and thiophene moiety, contributes significantly to its biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Research into anti-inflammatory activities has revealed that compounds with similar structures can significantly inhibit inflammatory pathways. For example, a related compound showed an inhibition rate of 93.80% in a model comparing its effects to diclofenac sodium at a concentration of 1 mM . This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized several analogs of this compound and tested their antibacterial properties against Gram-positive and Gram-negative bacteria.
- Results indicated that certain analogs exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus, highlighting their potential as novel antimicrobial agents.
-
Evaluation of Anti-inflammatory Activity :
- A comparative study evaluated the anti-inflammatory effects of this compound against established anti-inflammatory drugs.
- The results showed that the compound produced significant reductions in paw edema in rat models, indicating its potential for further development as an anti-inflammatory therapeutic agent.
Summary Table of Biological Activities
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ -60 ppm in ¹⁹F NMR) .
- HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity (>98%) .
- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
What strategies can be employed to study the electronic effects of the nitro and trifluoromethyl groups on the compound's reactivity?
Q. Advanced
- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals (HOMO/LUMO) .
- Hammett Analysis : Compare reaction rates with analogs lacking substituents to quantify electronic contributions .
- Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer transitions influenced by electron-withdrawing groups .
- Electrochemical Profiling : Cyclic voltammetry to assess redox behavior (e.g., nitro group reduction at ~-0.5 V vs. Ag/AgCl) .
What are the known biological activities of structurally similar thiophene derivatives, and how can these inform research on this compound?
Basic
Analogous compounds exhibit:
- Anticancer Activity : Thiophene esters inhibit kinases (e.g., EGFR) via π-π stacking with ATP-binding pockets .
- Antimicrobial Effects : Trifluoromethyl groups enhance membrane permeability in Gram-negative bacteria .
- Agrochemical Potential : Nitro-substituted thiophenes act as herbicides by disrupting photosynthetic electron transport .
Research Design : Screen against kinase panels or microbial models, using SAR to optimize substituents .
How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
Q. Advanced
- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins .
- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics to identify dysregulated pathways .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., COX-2 or DHFR enzymes) .
- Kinetic Studies : Measure IC₅₀ shifts under varying ATP/substrate concentrations to infer competitive/non-competitive inhibition .
What are the stability considerations for this compound under various storage and experimental conditions?
Q. Basic
- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis/oxidation .
- pH Sensitivity : Avoid aqueous buffers below pH 5 (ester hydrolysis) or above pH 8 (nitro group reduction) .
- Light Exposure : Protect from UV light to prevent photodegradation (confirmed via accelerated stability testing) .
How can contradictory data in reaction yields from different synthetic approaches be systematically analyzed to identify optimal conditions?
Q. Advanced
- Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent) .
- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., DMAP concentration impacts yield by 25%, p<0.01) .
- Scale-Down Screening : Perform parallel reactions in microreactors to rapidly compare conditions .
- In Situ Monitoring : ReactIR or PAT tools to track intermediate formation and optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
